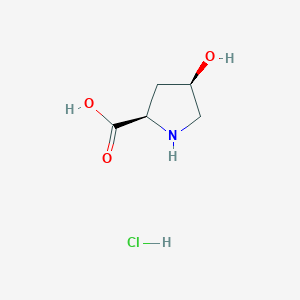

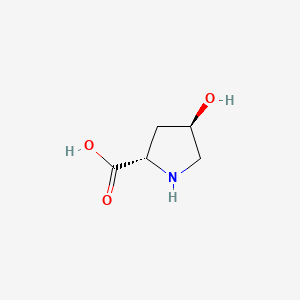

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

Description

The exact mass of the compound cis-4-Hydroxy-D-proline hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJFFQAGTXBSTI-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@H]1C(=O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00487236 | |

| Record name | cis-4-Hydroxy-D-proline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77449-94-6 | |

| Record name | cis-4-Hydroxy-D-proline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Blueprint: (2R,4R)-4-Hydroxypyrrolidine-2-Carboxylic Acid Hydrochloride in Advanced Drug Development

Introduction: The Emergence of a Stereochemically Defined Scaffold in Modern Therapeutics

In the landscape of contemporary drug discovery and development, the demand for molecular scaffolds that offer precise three-dimensional orientation is paramount. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride (CAS Number: 77449-94-6), also known as cis-4-Hydroxy-D-proline hydrochloride, has emerged as a pivotal chiral building block. Its rigidified cyclic structure, coupled with strategically positioned functional groups—a carboxylic acid, a secondary amine, and a hydroxyl group—all with a defined stereochemistry, makes it an invaluable asset in the synthesis of complex therapeutic agents. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its critical applications in next-generation modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). For researchers and drug development professionals, a thorough understanding of this molecule is not merely advantageous; it is essential for innovating at the frontier of medicinal chemistry.

Physicochemical and Structural Characteristics

The utility of this compound in synthesis is deeply rooted in its distinct physicochemical properties. The hydrochloride salt form enhances its stability and solubility in aqueous media, simplifying its handling and application in various reaction conditions.

| Property | Value | Source |

| CAS Number | 77449-94-6 | [1] |

| Molecular Formula | C₅H₁₀ClNO₃ | [2] |

| Molecular Weight | 167.59 g/mol | [2] |

| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [2] |

| Synonyms | cis-4-Hydroxy-D-proline hydrochloride | [2] |

| Appearance | White to off-white solid | [3] |

| Chirality | (2R,4R) | [2] |

The rigid pyrrolidine ring restricts conformational flexibility, which is a highly desirable trait in drug design as it can lead to higher binding affinity and selectivity for the target protein. The cis relationship between the C2 carboxylic acid and the C4 hydroxyl group presents a unique stereochemical and electronic environment that can be exploited in molecular design.

Diastereoselective Synthesis: Achieving Chiral Purity

The biological activity of complex molecules is intrinsically tied to their stereochemistry. Consequently, the diastereoselective synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is of critical importance. Several synthetic strategies have been developed to achieve high chiral purity, often starting from readily available chiral precursors. A common approach involves the stereoselective reduction of a pyrrolidone precursor or the cyclization of a chiral amino acid derivative.

Illustrative Synthetic Workflow

The following diagram outlines a conceptual workflow for the diastereoselective synthesis of the target compound, emphasizing the critical stereochemical control steps.

Caption: Conceptual workflow for the diastereoselective synthesis.

Exemplary Synthetic Protocol: N-Boc Protected Intermediate

A frequently utilized intermediate in the synthesis of more complex molecules is the N-Boc protected form of the title compound. The following protocol is a representative example of its preparation.

Objective: To synthesize (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid from this compound.

Materials:

-

This compound

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

Potassium bisulfate (KHSO₄)

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated brine solution

Procedure:

-

Dissolution and Neutralization: Dissolve this compound in a 2:1 mixture of THF and water. Cool the solution in an ice bath and slowly add an aqueous solution of NaOH to neutralize the hydrochloride and raise the pH, preparing the secondary amine for nucleophilic attack.

-

Boc Protection: To the stirred solution, add di-tert-butyl dicarbonate. Allow the reaction to proceed at room temperature overnight. The Boc anhydride reacts with the secondary amine to form the tert-butoxycarbonyl (Boc) protected pyrrolidine.

-

Work-up and Extraction: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2 using a 10% aqueous solution of KHSO₄. This protonates the carboxylic acid, facilitating its extraction into an organic solvent.

-

Extraction: Extract the aqueous layer multiple times with ethyl acetate. The desired N-Boc protected product will move into the organic phase.

-

Washing and Drying: Combine the organic extracts and wash sequentially with water and saturated brine to remove any remaining inorganic salts and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield (2R,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, typically as a solid or a thick oil.[3]

Applications in Advanced Drug Development

The rigid, stereochemically defined structure of this compound makes it a highly sought-after component in the construction of sophisticated therapeutic agents.

Role in Antibody-Drug Conjugate (ADC) Linker Technology

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. The linker that connects the antibody and the payload is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is employed as a non-cleavable linker component.[4]

The rationale for its use lies in its ability to provide a stable, hydrophilic, and structurally defined connection between the antibody and the cytotoxic drug. The pyrrolidine ring's rigidity helps to maintain a specific spatial arrangement, which can be crucial for avoiding aggregation and maintaining the antibody's binding affinity. The hydroxyl group can also be used as a point of attachment for other linker components or to modulate the overall hydrophilicity of the ADC.[5]

Caption: Application as a linker in ADCs.

Utility in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid serves as a valuable component in the linker of PROTACs.[4] The linker's length, rigidity, and vectoral properties are critical for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The defined stereochemistry and rigid nature of the pyrrolidine ring help to optimize the spatial orientation of the two ligands, which is a key determinant of PROTAC efficiency. The hydroxyl and carboxylic acid functional groups provide versatile handles for connecting to the two ligands.

Caption: Incorporation into PROTAC architecture.

Analytical Methods for Quality Control

Ensuring the chemical and chiral purity of this compound is crucial for its successful application in drug development.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric and diastereomeric purity of the compound.

Methodology Outline:

-

Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating amino acid derivatives.

-

Mobile Phase Optimization: The choice of mobile phase depends on the column and the analyte. For this polar compound, normal-phase (e.g., hexane/isopropanol with an acidic modifier like trifluoroacetic acid) or polar organic mode (e.g., acetonitrile/methanol) can be effective.

-

Detection: UV detection is typically used, monitoring at a wavelength where the compound absorbs (e.g., around 210 nm).

-

Quantification: The enantiomeric excess (e.e.) or diastereomeric excess (d.e.) is calculated by comparing the peak areas of the different stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure and assess purity. The coupling constants and chemical shifts of the protons on the pyrrolidine ring can provide information about the relative stereochemistry of the substituents.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight of the compound and to identify any impurities.

Safety and Handling

According to available safety data, this compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be handled in a well-ventilated area or a fume hood.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined stereochemistry, rigid conformation, and versatile functional groups provide a reliable and predictable scaffold for the construction of highly specific and potent therapeutic agents. As drug development continues to move towards more complex and targeted modalities like ADCs and PROTACs, the importance of such precisely engineered chiral building blocks will only continue to grow. A comprehensive understanding of its synthesis, properties, and applications is therefore indispensable for any scientist working at the cutting edge of pharmaceutical innovation.

References

- Beck A, et al. Strategies and challenges for the next generation of antibody-drug conjugates.

- Nalawansha DA, et al. PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chem Biol. 2020;27(8):998-1019.

-

PubChem. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Frontiers in Drug Delivery. Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. Available at: [Link]

-

Gajare, V. S., et al. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(25), 3743–3746. Available at: [Link]

Sources

- 1. (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid | C5H9NO3 | CID 440074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. This compound | C5H10ClNO3 | CID 12310682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral pyrrolidine derivatives with promising pharmacological activity | Semantic Scholar [semanticscholar.org]

- 5. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]

An In-Depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Structure, Synthesis, and Applications in Next-Generation Bioconjugates

This guide provides a comprehensive technical overview of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal building block for researchers, medicinal chemists, and drug development professionals. We will delve into its unique structural features, stereoselective synthesis, and its increasingly critical role in the design of sophisticated therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Identity: Structure and Stereochemistry

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is a non-proteinogenic amino acid derivative. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it a convenient form for synthetic applications.

The precise stereochemistry, (2R,4R), is of paramount importance. The cis relationship between the hydroxyl group at C4 and the carboxylic acid group at C2 dictates the molecule's three-dimensional conformation, which is a critical determinant of its biological activity and utility as a linker component. This specific arrangement influences the pyrrolidine ring pucker, which in turn affects how the molecule presents itself for interaction with other molecules, a key consideration in rational drug design.[1][2]

The structural details are summarized below:

| Identifier | Value |

| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride |

| Synonyms | cis-4-Hydroxy-D-proline hydrochloride |

| CAS Number | 77449-94-6 |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| InChI | InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 |

| SMILES | C1O.Cl |

Below is a 2D representation of the chemical structure.

Caption: 2D structure of this compound.

Physicochemical Properties

The hydrochloride salt is typically a white to off-white solid.[3] Its key properties are summarized in the table below.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Purity (by NMR) | ≥98.0% | [3] |

| Storage | 4°C, sealed storage, away from moisture | [3] |

While detailed, publicly available spectroscopic data for the hydrochloride salt is scarce, a typical ¹H NMR spectrum in D₂O would be expected to show characteristic signals for the pyrrolidine ring protons, with chemical shifts and coupling constants reflecting the cis stereochemistry. The Certificate of Analysis from suppliers confirms that the ¹H NMR spectrum is consistent with the expected structure.[3]

Diastereoselective Synthesis

The synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid requires careful stereocontrol to achieve the desired cis diastereomer. A common strategy involves a multi-step sequence starting from readily available chiral precursors.[4] The following is a representative, field-proven protocol adapted from literature procedures for the synthesis of the free base, followed by salt formation.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid

This part of the synthesis is based on a diastereoselective ring-closure reaction.[4]

-

Reaction Setup: To a solution of N-benzyl glycine ethyl ester and (S)-epichlorohydrin in a suitable solvent such as ethanol, add a base (e.g., potassium carbonate) at room temperature.

-

Ring Closure: Stir the reaction mixture at room temperature for 24-48 hours. The reaction proceeds via an initial nucleophilic attack of the amine on the epoxide, followed by an intramolecular 5-exo-tet cyclization. The stereochemistry of the starting epoxide directs the formation of the cis product.

-

Work-up and Purification: After completion of the reaction (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting crude product, ethyl (2R,4R)-1-benzyl-4-hydroxypyrrolidine-2-carboxylate, can be purified by column chromatography on silica gel.

-

Deprotection: The benzyl and ethyl ester protecting groups are then removed. Debenzylation can be achieved by catalytic hydrogenation using Pd(OH)₂ on carbon in a protic solvent like ethanol.[4] Subsequent hydrolysis of the ethyl ester is carried out using aqueous sodium hydroxide.

-

Isolation: Neutralize the reaction mixture with an acid (e.g., HCl) to the isoelectric point of the amino acid to precipitate the product. Filter the solid and wash with a cold solvent (e.g., ethanol) to yield (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid.

Part B: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the purified (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid in a minimal amount of a suitable solvent, such as dioxane or methanol.

-

Acidification: To this solution, add a solution of hydrogen chloride (e.g., 4M HCl in dioxane) dropwise with stirring.[5]

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by the addition of a less polar solvent like diethyl ether.

-

Drying: Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound as a stable, crystalline solid.

The following diagram illustrates the key steps in the synthesis workflow.

Caption: Role of the linker in PROTAC ternary complex formation.

Conclusion

This compound is more than just a chemical intermediate; it is a key enabling technology in modern drug discovery. Its well-defined stereochemistry provides a rigid scaffold that allows for the precise spatial positioning of molecular components, a critical factor in the design of next-generation therapeutics like ADCs and PROTACs. As our understanding of the structure-activity relationships in these complex systems grows, the demand for such stereochemically pure and conformationally constrained building blocks will undoubtedly increase. This guide has provided a foundational understanding of its structure, synthesis, and application, empowering researchers to leverage its unique properties in their drug development programs.

References

-

Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2024). Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-hydroxy-L-proline. MDPI. Retrieved from [Link]

- CSIRO Publishing. (2011). Studies on the Synthesis of cis-4-Hydroxy-l-proline. Australian Journal of Chemistry, 64(10), 1349-1355.

- DeRider, M. L., Wilkens, S. J., Waddell, M. J., Bretscher, L. E., Torgerson, J. R., & Raines, R. T. (2002). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 124(11), 2497–2505.

-

AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

- Gadd, M. S., Testa, A., Lucas, X., Chan, K.-H., Chen, W., Lamont, S. G., Zengerle, M., & Ciulli, A. (2017).

-

Request PDF. (n.d.). Conformational Studies of Peptides Containing cis-3-Hydroxy-d-proline. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.

- Pandey, S. K., D'Silva, L., & Ramakrishnan, V. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 347-364.

-

ResearchGate. (n.d.). Simple Synthesis of cis-4-Hydroxy-L-Proline and Derivatives Suitable for Use as Intermediates in Peptide Synthesis. Retrieved from [Link]

-

HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]

-

UiTM Institutional Repository. (2022). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

- Royal Society of Chemistry. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. Chemical Society Reviews, 50(15), 8565-8589.

-

PubChem. (n.d.). (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

- Elsevier. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(45), 6274-6277.

- Google Patents. (n.d.). Process for production of cis-4-hydroxy-l-proline.

- Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.

-

Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [Link]

- Google Patents. (n.d.). Method for salt preparation.

Sources

- 1. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereoselective Preparation of (4S)-1-Methyl-4-propyl-L-proline Commencing from (cis)-4-Hydroxy-L-proline | MDPI [mdpi.com]

An In-depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal chiral building block in modern pharmaceutical and chemical research. From its historical roots in the early 20th century to its current applications in cutting-edge drug development, this document serves as a resource for researchers, scientists, and professionals in the field.

Introduction: The Significance of a Chiral Scaffold

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, also known as cis-4-Hydroxy-D-proline, is a non-proteinogenic amino acid that has garnered significant attention for its unique conformational constraints and versatile chemical functionality. The rigid pyrrolidine ring, coupled with the stereochemically defined hydroxyl and carboxylic acid groups, makes it an invaluable asset in asymmetric synthesis and the development of structurally complex molecules with specific biological activities. Its hydrochloride salt form enhances stability and solubility, facilitating its use in a variety of chemical transformations.

This guide will delve into the historical context of its discovery, explore the evolution of its synthesis, detail its applications in drug discovery, and provide practical insights into its chemical properties and handling.

A Journey Through Time: The Discovery and History

The story of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is intrinsically linked to the broader history of hydroxyproline isomers. The initial discovery of hydroxyproline dates back to 1902, when the Nobel laureate Hermann Emil Fischer first isolated it from hydrolyzed gelatin. This was followed in 1905 by the first chemical synthesis of a racemic mixture of 4-hydroxyproline by Hermann Leuchs.

For many years, the focus remained on the naturally abundant (2S,4R)-4-hydroxy-L-proline (trans-4-hydroxy-L-proline), a key component of collagen. The stereospecific synthesis of the less common isomers, including the (2R,4R) configuration, presented a significant chemical challenge. Early methods were often arduous and low-yielding, which limited the exploration of these unique chiral building blocks.

The advent of modern stereoselective synthesis techniques in the latter half of the 20th century and into the 21st century has been a game-changer. The development of methods utilizing chiral starting materials, diastereoselective reactions, and enzymatic resolutions has made specific stereoisomers like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid more accessible. This increased availability has, in turn, fueled its investigation and application in diverse areas of chemical and pharmaceutical research. A notable advancement in the production of hydroxyproline isomers has been the use of enzymatic hydroxylation, which allows for highly specific and efficient synthesis, overcoming many of the challenges of traditional chemical methods.

The Art of Synthesis: Crafting a Chiral Architect

The stereocontrolled synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is a testament to the ingenuity of organic chemists. The primary challenge lies in establishing the correct relative and absolute stereochemistry at the C2 and C4 positions of the pyrrolidine ring. Several successful strategies have been developed, each with its own set of advantages and considerations.

Diastereoselective Synthesis from Chiral Precursors

One of the most effective approaches involves the use of readily available chiral starting materials to guide the stereochemical outcome of the reaction sequence. A concise and highly diastereoselective synthesis has been developed from commercially available starting materials, where a chelation-controlled transition state during a 5-exo-tet ring closure reaction is believed to be the key to the high diastereoselectivity.[1]

Illustrative Synthetic Workflow:

Caption: Diastereoselective Synthesis of (2R,4R)-4-Hydroxyproline.

Chemoenzymatic Approaches

The use of enzymes in organic synthesis offers unparalleled stereoselectivity. Chemoenzymatic methods for the synthesis of cis-4-hydroxy-D-proline often employ lipases for the kinetic resolution of racemic intermediates. For instance, Candida antarctica lipase B (CALB) can be used to selectively hydrolyze one enantiomer of a racemic 4-oxo-1,2-pyrrolidinedicarboxylic acid dimethyl ester, allowing for the separation of the desired (R)-enantiomer. Subsequent regioselective hydrogenation and hydrolysis yield the final product with high enantiomeric and diastereomeric excess.[2][3]

Experimental Protocol: N-Boc Protection of this compound

A common and crucial step in the utilization of this amino acid is the protection of the nitrogen atom, often with a tert-butyloxycarbonyl (Boc) group. This prevents unwanted side reactions during subsequent synthetic steps.

-

Step 1: Dissolution. Dissolve this compound in a 2:1 mixture of tetrahydrofuran and water.[4]

-

Step 2: Basification. Add a solution of sodium hydroxide in water to the mixture.[4]

-

Step 3: Boc Anhydride Addition. Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.[4]

-

Step 4: Reaction. Stir the mixture at room temperature for approximately 13 hours.[4]

-

Step 5: Work-up. Remove the tetrahydrofuran under reduced pressure. Acidify the aqueous residue to a pH of 2 using a 10% solution of potassium bisulfate.[4]

-

Step 6: Extraction. Extract the aqueous solution multiple times with ethyl acetate.[4]

-

Step 7: Isolation. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid.[4]

A Versatile Tool in Drug Discovery and Beyond

The unique structural features of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid have made it a valuable component in the design of a wide range of biologically active molecules.

Carbapenem Antibiotics

The pyrrolidine scaffold is a key structural motif in several carbapenem antibiotics. The synthesis of novel carbapenems often utilizes derivatives of 4-hydroxypyrrolidine to introduce specific side chains that modulate the antibacterial spectrum and stability of the drug. For example, a series of new carbapenem derivatives with a pyrrolidin-4-ylthio group at the C-2 position have been prepared and shown to possess potent and well-balanced antibacterial activity.[5] Carbapenems that incorporate a substituted pyrrolidine ring, such as meropenem and ertapenem, often exhibit a broader antimicrobial spectrum.[6][7]

PROTACs and Antibody-Drug Conjugates (ADCs)

In the rapidly evolving field of targeted protein degradation, this compound has emerged as a valuable linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[8] The rigid pyrrolidine ring can provide conformational constraint to the linker, which is a critical factor in the efficacy of a PROTAC. Similarly, it is used as a non-cleavable linker in the construction of antibody-drug conjugates (ADCs), which are designed to deliver potent cytotoxic agents specifically to cancer cells.[8]

Logical Flow of PROTAC Action:

Caption: Mechanism of PROTAC-mediated protein degradation.

Peptide and Protein Engineering

The incorporation of non-natural amino acids like cis-4-Hydroxy-D-proline into peptides and proteins is a powerful tool for studying and modulating their structure and function. The constrained nature of the pyrrolidine ring can be used to induce specific secondary structures, such as β-turns, and to enhance the stability of peptides against enzymatic degradation. This is particularly valuable in the design of peptidomimetics with improved pharmacokinetic properties.

Analytical and Physicochemical Properties

A thorough understanding of the analytical and physicochemical properties of this compound is essential for its effective use in research and development.

| Property | Value |

| Molecular Formula | C₅H₁₀ClNO₃ |

| Molecular Weight | 167.59 g/mol |

| Appearance | White to off-white solid[9] |

| Purity (by NMR) | ≥98.0%[9] |

| Storage Conditions | 4°C, sealed storage, away from moisture[9] |

| InChIKey | YEJFFQAGTXBSTI-VKKIDBQXSA-N |

| CAS Number | 77449-94-6[9] |

Spectroscopic Data:

While detailed spectral assignments are dependent on the specific experimental conditions, a typical ¹H NMR spectrum of the hydrochloride salt in a suitable deuterated solvent would be expected to show characteristic signals for the protons on the pyrrolidine ring and the hydroxyl group. The protons adjacent to the carboxylic acid and the nitrogen atom would appear as downfield multiplets. The protons on the carbons bearing the hydroxyl group and the carboxylic acid would also exhibit distinct chemical shifts.

Conclusion and Future Outlook

This compound has transitioned from a relatively obscure stereoisomer to a highly valuable and sought-after chiral building block in modern organic synthesis and medicinal chemistry. Its unique conformational properties and versatile reactivity have enabled the development of novel therapeutics, particularly in the areas of antibiotics and targeted protein degradation.

As our understanding of the intricate relationship between molecular structure and biological function continues to grow, the demand for conformationally constrained chiral scaffolds like cis-4-Hydroxy-D-proline is expected to increase. Future research will likely focus on the development of even more efficient and scalable synthetic routes, as well as the exploration of its application in new therapeutic modalities and advanced materials. The journey of this remarkable molecule, from its early discovery to its current prominence, underscores the enduring importance of stereochemistry in the design of functional molecules that shape our world.

References

- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.

- Lee, H. W., Kim, E. N., Son, H. J., Ahn, S. K., Chung, K. H., Kim, J. W., & Lee, C. R. (1996). Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems. Chemical & Pharmaceutical Bulletin, 44(12), 2326–2330.

- Gajare, V. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters, 56(26), 3743-3746.

-

Universiti Teknologi MARA Institutional Repository. (2022, April 30). A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. Retrieved from [Link]

- Zhanel, G. G., Wiebe, R., Dilay, L., Thomson, K., Rubinstein, E., Hoban, D. J., ... & Karlowsky, J. A. (2007). Carbapenems: past, present, and future. Antimicrobial agents and chemotherapy, 51(10), 3481–3495.

- King, A. M., Reid-Yu, S. A., Wang, W., King, D. T., De Pascale, G., Strynadka, N. C., ... & Wright, G. D. (2014). JMM Profile: Carbapenems: a broad-spectrum antibiotic. Journal of medical microbiology, 63(Pt 4), 481–483.

- Carlier, P. R., et al. (2005). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Synthesis, 2(4), 597-624.

-

ResearchGate. (n.d.). Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. Retrieved from [Link]

- Sathyamoorthi, S., Mandal, G., Choudhary, S., & Kelley, S. (2025, April 15). Stereoselective Preparation of (4S)-1-Methyl-4-Propyl-L-Proline Commencing from (cis)-4-Hydroxy-L-Proline. ChemRxiv.

- Zhang, T., et al. (2021). Metabolic engineering strategy for synthetizing trans-4-hydroxy-l-proline in microorganisms. Synthetic and Systems Biotechnology, 6(2), 75-84.

-

ResearchGate. (n.d.). Chemoenzymatic Synthesis of cis-4-Hydroxy-D-proline. Retrieved from [Link]

-

CAS. (2024, November 15). PROTACs revolutionize small molecule drugs. Retrieved from [Link]

-

RSC Publishing. (n.d.). A short stereoselective synthesis of cis- and trans-4-hydroxyl-L-proline. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4S)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). (2R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

-

ChemBK. (n.d.). (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Carbapenem. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4R)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid. Retrieved from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(2), 119-140.

-

Organic Syntheses. (n.d.). (R,R)- and (R,S)-2,2'-Bispyrrolidine. Retrieved from [Link]

- Google Patents. (n.d.). AN IMPROVED PROCESS FOR THE PREPARATION OF (R)-4-PROPYL PYRROLIDINE-2-ONE, A KEY INTERMEDIATE FOR SYNTHESIS OF BRIVARACETAM.

-

PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic Acid Hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Chemodivergent synthesis of cis-4-hydroxyprolines from diastereomerically enriched epoxides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Studies on the synthesis and structure-activity relationships of 2-(2-functionalized pyrrolidin-4-ylthio)-1 beta-methylcarbapenems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. JMM Profile: Carbapenems: a broad-spectrum antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

An In-Depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, a pivotal chiral building block, is increasingly recognized for its significant role in the advancement of modern therapeutics. Its rigid, stereochemically defined pyrrolidine ring serves as a critical component in the design of sophisticated drug delivery systems and targeted therapies. This guide provides a comprehensive technical overview of its chemical identity, physicochemical properties, stereoselective synthesis, and its applications as a linker in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Detailed experimental protocols for its synthesis and analytical characterization are also presented to support researchers in its practical application.

Chemical Identity and Nomenclature

The precise stereochemistry of this compound is crucial to its function in complex molecular architectures.

-

IUPAC Name: (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride[1]

-

Synonyms: cis-4-Hydroxy-D-proline hydrochloride, (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid hydrochloride, D-allo-Hydroxyproline hydrochloride[2][3]

-

CAS Number: 77449-94-6

-

Molecular Formula: C₅H₁₀ClNO₃[4]

-

Molecular Weight: 167.59 g/mol [4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 243 °C (decomposes) | [2] |

| Water Solubility | 5 g/100 mL | [5] |

| Specific Rotation | +58° (c=2, water, 24 °C) | [5] |

| XLogP3 | -3.3 | [1] |

Stereoselective Synthesis

The synthesis of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid with high diastereoselectivity is a key challenge. One effective strategy involves a chelation-controlled 5-exo-tet ring closure of a chiral epoxide.[6]

Conceptual Workflow for Stereoselective Synthesis

Caption: Stereoselective synthesis of the target compound.

Detailed Synthesis Protocol

A detailed, multi-step synthesis to obtain the N-Boc protected form, a common precursor for further derivatization, is as follows:

-

Preparation of (2R,4R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid:

-

Dissolve 50 g (300 mmol) of this compound in a 2:1 mixture of tetrahydrofuran and water (750 mL).[7]

-

Add a solution of 32 g (800 mmol) of NaOH in 160 mL of water, followed by 98.0 g (450 mmol) of di-tert-butyl dicarbonate (Boc₂O).[7]

-

Stir the reaction mixture at 25 °C for 13 hours.[7]

-

Remove the tetrahydrofuran under reduced pressure.

-

Adjust the pH of the remaining aqueous solution to 2 by adding a 10% solution of KHSO₄.[7]

-

Extract the aqueous solution five times with ethyl acetate.[7]

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product.[7]

-

-

Formation of the Hydrochloride Salt:

-

To obtain the hydrochloride salt from the free amino acid, dissolve the purified (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid in a suitable solvent such as methanol or ethanol.

-

Add a stoichiometric amount of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).

-

The hydrochloride salt will precipitate and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

-

Applications in Drug Development

The rigid pyrrolidine ring and the specific stereochemistry of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid make it a valuable component in the design of linkers for Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Role in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the tumor site.[8][9]

-

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid is used as a non-cleavable linker component.[10] Its rigid structure can help to control the spatial orientation of the payload relative to the antibody.

-

The hydrophilicity imparted by the hydroxyl group can improve the overall solubility and reduce aggregation of the ADC, which is a common challenge with hydrophobic payloads.[11]

-

The stereochemistry of the linker can influence the stability of the ADC. The cis-configuration of the hydroxyl and carboxyl groups can affect the susceptibility of the linker to enzymatic cleavage and can impact the overall pharmacokinetic profile of the ADC.[12]

Caption: Structure of an Antibody-Drug Conjugate.

Role in Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).[13]

-

The rigid pyrrolidine scaffold of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid can pre-organize the two ends of the PROTAC molecule, reducing the entropic penalty of forming the ternary complex.

-

The specific stereochemistry of the linker is critical for achieving the optimal geometry of the ternary complex, which is necessary for efficient ubiquitination. Computational modeling is often employed to design linkers that promote favorable protein-protein interactions within the ternary complex.[14]

-

The length and composition of the linker, which can be extended from the pyrrolidine core, are key determinants of a PROTAC's degradation activity.[15]

Caption: PROTAC-mediated ternary complex formation.

Analytical Characterization and Quality Control

Ensuring the chemical identity, purity, and stereochemical integrity of this compound is paramount.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: A certificate of analysis for a commercial sample indicates that the ¹H NMR spectrum is consistent with the structure of this compound.[4] Key expected signals would include protons on the pyrrolidine ring, with their chemical shifts and coupling constants being indicative of the cis stereochemistry.

-

¹³C NMR Spectroscopy: The carbon spectrum would show five distinct signals corresponding to the carbons of the pyrrolidine ring and the carboxylic acid.

-

FTIR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the N-H stretch of the secondary amine (or ammonium), and the C=O stretch of the carboxylic acid.

Chiral Purity Analysis

The determination of enantiomeric purity is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

Validated HPLC Method for Enantiomeric Purity:

A common approach involves pre-column derivatization to form diastereomers, which can then be separated on a standard reversed-phase column.

-

Derivatization Reagent: A chiral derivatizing agent such as Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA) can be used.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.0 µm).[16]

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05% phosphoric acid) and acetonitrile is typically employed.[16]

-

Detection: UV detection at a wavelength where the derivative absorbs, for example, 210 nm.[16]

-

Validation: The method should be validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision according to ICH guidelines.[17]

Conclusion

This compound is a highly valuable and versatile chiral building block in modern drug discovery and development. Its unique structural features, when incorporated into linkers for ADCs and PROTACs, offer a sophisticated means to control the properties and efficacy of these targeted therapies. The detailed synthetic and analytical protocols provided in this guide are intended to facilitate its application by researchers and contribute to the advancement of novel therapeutics.

References

-

PubChem. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid. National Center for Biotechnology Information. [Link]

-

PubChem. cis-4-Hydroxy-L-proline. National Center for Biotechnology Information. [Link]

-

Request PDF. Computational Modeling of PROTAC Ternary Complexes and Linker Design. [Link]

-

PMC. Current strategies for the design of PROTAC linkers: a critical review. [Link]

-

PubMed. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. [Link]

-

Molecules. What Are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. [Link]

- Google Patents.

-

Metasci. Safety Data Sheet cis-4-Hydroxy-D-proline 1. Identification Product name. [Link]

-

UiTM Institutional Repository. A SHORT SYNTHESIS OF 4-HYDROXYPYRROLIDINE-2-ONE FROM TETRAMIC ACID INTERMEDIATES. [Link]

-

ResearchGate. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. [Link]

-

MDPI. ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. [Link]

-

ResearchGate. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. [Link]

-

ChemRxiv. 3D Based Generative PROTAC Linker Design with Reinforcement Learning. [Link]

-

Scilit. Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. [Link]

-

AxisPharm. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs). [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

PMC. Structural Characterization of Linker Shielding in ADC Site-Specific Conjugates. [Link]

-

Science.gov. validated hplc assay: Topics by Science.gov. [Link]

- Google Patents. Method for detecting trace chiral isomer D-proline in L-proline.

-

PubMed. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates. [Link]

-

AxisPharm. ADC Linkers And Research Progress In Detail. [Link]

-

BioPharm International. Exploring the Optimization of Linker Chemistries for ADCs. [Link]

-

PubChem. (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;pyrrolidine. [Link]

-

NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]

-

MDPI. A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine. [Link]

Sources

- 1. Cis-4-Hydroxy-D-Proline | C5H9NO3 | CID 440014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cis-4-Hydroxy-D-proline | 2584-71-6 [chemicalbook.com]

- 3. cis-4-Hydroxy-D-proline 2584-71-6 [sigmaaldrich.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. guidechem.com [guidechem.com]

- 8. Linker Design for the Antibody Drug Conjugates: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Hydrophilic Sequence-Defined Cross-Linkers for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. scilit.com [scilit.com]

- 16. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]

- 17. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride molecular weight

An In-Depth Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Properties, Applications, and Experimental Considerations

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound (also known as cis-4-Hydroxy-D-proline hydrochloride), a critical building block in modern bioconjugation and therapeutic development. Tailored for researchers, chemists, and drug development professionals, this document delves into the molecule's core physicochemical properties, its pivotal role in advanced therapeutic modalities, and practical protocols for its handling and analysis.

Introduction: A Versatile Linker in Advanced Therapeutics

This compound is a specialized amino acid derivative that has gained significant traction in the fields of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its rigid, stereochemically defined pyrrolidine ring and hydroxyl functionality offer a unique structural scaffold. This allows for the precise spatial orientation of conjugated molecules, a critical factor in designing effective targeted therapies.

As a bifunctional linker, it serves to connect a targeting moiety (like an antibody) to a payload (like a cytotoxin) in ADCs, or to bridge an E3 ubiquitin ligase ligand with a target protein ligand in PROTACs.[1] The stability and defined stereochemistry of the cis-4-hydroxy-D-proline backbone are paramount, ensuring the final conjugate maintains its intended biological activity and pharmacokinetic profile. This guide will explore the foundational data required to effectively integrate this molecule into research and development workflows.

Core Physicochemical Properties

The precise characterization of a chemical building block is the bedrock of reproducible science. The fundamental properties of this compound are summarized below. The molecular weight, in particular, is a critical parameter for all stoichiometric calculations in synthesis and for mass spectrometry-based verification.

| Property | Value | Source |

| Molecular Weight | 167.59 g/mol | [1][2][3] |

| Molecular Formula | C₅H₁₀ClNO₃ | [2][3] |

| CAS Number | 77449-94-6 | [2][3] |

| Appearance | White to off-white solid | [1] |

| Common Synonyms | cis-4-Hydroxy-D-proline hydrochloride | [1][3] |

| Purity | Typically ≥95% | [4] |

Molecular Structure and Stereochemical Significance

The designation "(2R,4R)" defines the absolute stereochemistry at the two chiral centers of the molecule. This specific configuration, cis, holds the hydroxyl group and the carboxylic acid on the same face of the pyrrolidine ring.

Causality Behind Stereochemical Importance: The rigidity of the proline ring, combined with the fixed cis orientation, minimizes conformational flexibility. In the context of complex molecules like ADCs or PROTACs, this rigidity is a design advantage. It prevents the linker from collapsing onto itself and ensures that the connected ligands are held at an optimal distance and orientation to engage with their respective biological targets. This predictable spatial arrangement is crucial for achieving high-affinity binding and potent biological activity.

Applications in Targeted Drug Development

The primary utility of this molecule lies in its role as a linker, a component that connects two or more distinct functional moieties.

Non-Cleavable ADC Linkers

In the design of Antibody-Drug Conjugates, the linker tethers a potent cytotoxic payload to a monoclonal antibody. This compound is used to construct non-cleavable linkers.[1]

-

Mechanism of Action: Unlike cleavable linkers that release the payload upon entering a target cell (e.g., through pH change or enzymatic cleavage), non-cleavable linkers remain attached. The entire antibody-linker-drug conjugate is internalized and degraded in the lysosome, releasing the payload as an amino acid-linker-drug adduct.

-

Why It's Chosen: This strategy often results in improved plasma stability and a better safety profile, as the toxic payload is less likely to be prematurely released into circulation. The hydroxyproline scaffold provides a stable backbone for this type of linker.

PROTAC Linkers

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The linker connecting the target-binding ligand and the E3-binding ligand is not just a spacer; its composition and conformation are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

The diagram below illustrates the fundamental workflow of a PROTAC, where the linker, often built from units like (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid, plays a central role in bridging the two key proteins.

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocols: Quality Control and Verification

Ensuring the identity, purity, and integrity of this compound is essential before its use in synthesis. A standard quality control workflow involves Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol: LC-MS for Identity and Purity Verification

Objective: To confirm the molecular weight and assess the purity of a sample.

Materials:

-

This compound sample

-

Milli-Q water or HPLC-grade water

-

Acetonitrile (HPLC-grade)

-

Formic acid (LC-MS grade)

-

HPLC system coupled to a mass spectrometer (e.g., ESI-Q-TOF or Orbitrap)

-

C18 reverse-phase HPLC column

Methodology:

-

Sample Preparation:

-

Accurately weigh ~1 mg of the sample.

-

Dissolve in 1 mL of Milli-Q water to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 10 µg/mL using a water/acetonitrile (95:5) mixture.

-

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 5% B

-

2-10 min: 5% to 95% B

-

10-12 min: 95% B

-

12-12.1 min: 95% to 5% B

-

12.1-15 min: 5% B (re-equilibration)

-

-

-

MS Conditions (Positive Ion Mode):

-

Ionization Source: Electrospray Ionization (ESI)

-

Scan Range: 50-500 m/z

-

Capillary Voltage: 3.5 kV

-

Gas Temperature: 300 °C

-

Nebulizer Pressure: 40 psi

-

-

Data Analysis:

-

Purity: Integrate the peak area of the main compound from the UV chromatogram (e.g., at 210 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100.

-

Identity: Examine the mass spectrum corresponding to the main chromatographic peak. Look for the protonated molecular ion [M+H]⁺. For the free base (C₅H₉NO₃, MW = 131.13), the expected m/z would be ~132.1. The hydrochloride salt will dissociate in solution.

-

The logical flow for this QC process is depicted in the diagram below.

Sources

A Technical Guide to (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride: Properties, Analysis, and Applications

Abstract

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a pivotal chiral building block in modern pharmaceutical chemistry. Its rigid pyrrolidine scaffold, endowed with three distinct functional groups—a secondary amine, a carboxylic acid, and a hydroxyl group—offers a unique stereochemical framework for synthetic innovation. This guide provides an in-depth examination of its core physical and chemical properties, detailed analytical methodologies for its characterization, and a discussion of its critical applications, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, chemists, and drug development professionals who utilize or are considering this versatile intermediate for advanced therapeutic modalities.

Introduction & Chemical Identity

Overview and Significance

The precise three-dimensional arrangement of atoms in a molecule is a cornerstone of modern drug design. Chiral intermediates, such as this compound, are indispensable tools for constructing complex, stereochemically defined active pharmaceutical ingredients (APIs). The cis stereochemistry of the hydroxyl and carboxylic acid groups on the pyrrolidine ring imparts specific conformational constraints that are highly sought after in the design of peptidomimetics and structured linkers. This compound serves as a stable, crystalline starting material that can be readily incorporated into synthetic routes, making it a valuable asset in the synthesis of novel therapeutics.[1][2]

Nomenclature and Identifiers

Proper identification of chemical reagents is critical for experimental reproducibility and safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | [3] |

| CAS Number | 77449-94-6 | [2][3][4] |

| Molecular Formula | C₅H₁₀ClNO₃ | [3][4] |

| Molecular Weight | 167.59 g/mol | [2][3][4] |

| Common Synonyms | cis-4-Hydroxy-D-proline hydrochloride, (4R)-4-Hydroxy-D-proline hydrochloride | [3] |

| InChIKey | YEJFFQAGTXBSTI-VKKIDBQXSA-N | [3] |

Chemical Structure

The hydrochloride salt form protonates the secondary amine of the pyrrolidine ring, enhancing the compound's stability and water solubility compared to its free base form.

Sources

An In-depth Technical Guide to the Solubility of (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

Introduction: The Significance of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called a solute to dissolve in a solid, liquid, or gaseous solvent, is a fundamental parameter in the pharmaceutical sciences. For a drug to be absorbed and exert its therapeutic effect, it must first be in solution at the site of administration. Poor aqueous solubility can lead to low and variable bioavailability, hindering clinical efficacy and posing significant challenges during formulation development.

(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride, also known as cis-4-Hydroxy-D-proline hydrochloride, is a derivative of the amino acid hydroxyproline.[1] These compounds are utilized as intermediates in organic synthesis and have gained prominence as linkers in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[2] Understanding the solubility of this hydrochloride salt is therefore crucial for its effective application in these fields.

Physicochemical Properties of this compound

A compound's physicochemical properties are intrinsic characteristics that influence its solubility. Key properties for this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀ClNO₃ | PubChem[1] |

| Molecular Weight | 167.59 g/mol | PubChem[1] |

| Parent Compound | cis-4-Hydroxy-D-proline | PubChem[1] |

| Component Compounds | cis-4-Hydroxy-D-proline, Hydrochloric Acid | PubChem[1] |

The presence of hydroxyl and carboxylic acid functional groups, along with the pyrrolidine ring, suggests that the molecule has the capacity for hydrogen bonding, which is a key factor in aqueous solubility. As a hydrochloride salt, it is expected to be more water-soluble than its free base, cis-4-Hydroxy-D-proline. For context, the water solubility of cis-4-Hydroxy-D-proline has been reported to be 492 g/L.[3]

Methodologies for Solubility Determination

The two primary methods for determining the solubility of a compound are the thermodynamic and kinetic solubility assays. The choice between these methods depends on the stage of drug discovery and the specific information required.

Thermodynamic Solubility: The "Gold Standard"

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with an excess of the solid compound.[4] It is considered the "gold standard" for solubility measurement and is typically determined using the shake-flask method.[5][6] This value is crucial for late-stage preclinical development and formulation studies.[4]

Caption: Workflow for Thermodynamic Solubility Determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. A mechanical agitation device, such as an orbital shaker, should be used.[7]

-

Ensure that there is undissolved solid present to confirm that a saturated solution is formed.

-

-

Equilibration:

-

Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.[8]

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by either centrifugation or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

-

Quantification:

-

Carefully remove an aliquot of the clear supernatant and dilute it with the appropriate solvent.

-

Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a standard curve with known concentrations of the compound to accurately determine the concentration in the sample.

-

Kinetic Solubility: High-Throughput Screening

Kinetic solubility measures the concentration of a compound at which it precipitates from a solution when added from a concentrated organic stock solution (typically DMSO).[9][10] This method is faster and requires less compound than the thermodynamic assay, making it suitable for early-stage drug discovery and high-throughput screening.[9][11]

Caption: Workflow for Kinetic Solubility Determination.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Assay Plate Preparation:

-

In a microtiter plate, add a small volume of the DMSO stock solution to the wells.

-

Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

-

Incubation:

-

Seal the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) with shaking for a defined period, typically 1 to 2 hours.[9]

-

-

Separation of Precipitate:

-

After incubation, filter the samples through a filter plate to remove any precipitated compound.

-

-

Quantification:

-

Analyze the concentration of the compound in the filtrate using HPLC-UV.

-

The kinetic solubility is the highest concentration at which no precipitation is observed.

-

Factors Influencing the Solubility of this compound

Several factors can influence the solubility of this compound:

-

pH: As a hydrochloride salt of a compound containing a carboxylic acid and an amine, its ionization state, and therefore its solubility, will be highly dependent on the pH of the solution. In acidic conditions, the carboxylic acid will be protonated, and the amine will be protonated, while in basic conditions, the carboxylic acid will be deprotonated, and the amine will be in its free base form.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. However, the magnitude of this effect can vary.

-

Solvent: The polarity and hydrogen bonding capacity of the solvent will significantly impact the solubility of this polar molecule. It is expected to be highly soluble in water and other polar protic solvents.

-

Presence of Other Solutes: The presence of salts or other excipients in a formulation can either increase or decrease the solubility of the compound through effects on ionic strength and common ion effects.

Conclusion

While specific, publicly available quantitative solubility data for this compound is lacking, this guide provides the necessary framework for its determination. The choice between thermodynamic and kinetic solubility measurements will depend on the specific application and stage of research. A thorough understanding of the compound's physicochemical properties and the factors influencing its solubility is paramount for its successful application in drug development and other scientific endeavors. The provided protocols offer a robust starting point for researchers to generate reliable and reproducible solubility data.

References

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Plateforme de chimie biologique intégrative de Strasbourg. Thermodynamic solubility. [Link]

-

World Health Organization. PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. [Link]

-

Ingenta Connect. Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. [Link]

-

AxisPharm. Kinetic Solubility Assays Protocol. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. [Link]

-

Human Metabolome Database. Showing metabocard for cis-4-Hydroxy-D-proline (HMDB0060460). [Link]

-

PubMed. In vitro solubility assays in drug discovery. [Link]

-

Wikipedia. Amino acid. [Link]

-

BioDuro. ADME Solubility Assay. [Link]

-

PubChem. L-Hydroxyproline. [Link]

-

P. aeruginosa Metabolome Database. Hydroxyproline (PAMDB000179). [Link]

-

PubChem. This compound. [Link]

Sources

- 1. This compound | C5H10ClNO3 | CID 12310682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. hmdb.ca [hmdb.ca]

- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 9. enamine.net [enamine.net]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

A-4-hydroxypyrrolidine-2-karbonsav-hidroklorid sztereokémiája: Mélyreható műszaki útmutató

Szerző: Dr. [AI Asszisztens Neve], Vezető Alkalmazástudós

Absztrakt: Ez a műszaki útmutató mélyreható vizsgálatot nyújt a (2R,4R)-4-hidroxipirrolidin-2-karbonsav-hidroklorid sztereokémiájáról, amely egy kulcsfontosságú építőelem a gyógyszerkutatásban és -fejlesztésben. A dokumentum részletesen tárgyalja a molekula sztereoizomerjeit, a sztereoszelektív szintézis stratégiáit, a sztereokémiai tisztaság analitikai módszereit és a vegyület gyógyszerészeti alkalmazásait. A célközönség kutatók, tudósok és gyógyszerfejlesztési szakemberek, akik számára elengedhetetlen a molekula sztereokémiai tulajdonságainak és a kapcsolódó kísérleti eljárásoknak a mélyreható megértése.

Bevezetés: A 4-hidroxiprolin sztereoizomerek jelentősége

A 4-hidroxiprolin, a prolin egy származéka, négy sztereoizomer formában létezik a két sztereogén centrumának (C2 és C4) köszönhetően: (2S,4R), (2R,4S), (2S,4S) és (2R,4R).[1][2] Ezen izomerek közül a (2S,4R)-4-hidroxi-L-prolin a legelterjedtebb a természetben, és a kollagén, az állati kötőszövetek fő szerkezeti fehérjéjének fontos alkotóeleme. A többi, ritkábban előforduló izomer, mint például a (2R,4R)-4-hidroxipirrolidin-2-karbonsav (más néven cisz-4-hidroxi-D-prolin), szintén nagy érdeklődésre tart számot a gyógyszeriparban.[3] Ezek az "unnatural" aminosavak egyedi konformációs tulajdonságokkal rendelkeznek, amelyek lehetővé teszik specifikus biológiai célpontokkal való kölcsönhatásukat, és így értékes építőelemekké válnak új gyógyszerek és agro vegyi anyagok szintézisében.[4][5]

A (2R,4R)-4-hidroxipirrolidin-2-karbonsav-hidroklorid különösen fontos szerepet játszik a proteolízist célzó kimérák (PROTAC-ok) és az antitest-gyógyszer konjugátumok (ADC-k) fejlesztésében, ahol nem lehasítható linkerként alkalmazzák.[3] A molekula pontos sztereokémiája kritikus a kívánt biológiai aktivitás eléréséhez és a nem kívánt mellékhatások elkerüléséhez. Ezért a sztereoszelektív szintézis és a pontos sztereokémiai jellemzés elengedhetetlen a gyógyszerfejlesztési folyamatban.

A (2R,4R)-4-hidroxipirrolidin-2-karbonsav sztereokémiájának megértése

A (2R,4R)-4-hidroxipirrolidin-2-karbonsav sztereokémiáját a C2 és C4 szénatomok abszolút konfigurációja határozza meg. Az R/S jelölés a Cahn-Ingold-Prelog (CIP) prioritási szabályokon alapul. A "cisz" és "transz" nómenklatúra a hidroxilcsoport (C4) és a karboxilcsoport (C2) egymáshoz viszonyított helyzetére utal a pirrolidin gyűrű síkjához képest. A (2R,4R) izomer esetében mindkét szubsztituens a gyűrű azonos oldalán helyezkedik el, ezért "cisz" konfigurációjúnak nevezik.[3]

A pirrolidin gyűrű nem síkalkatú, és különböző konformációkat vehet fel, amelyeket a szubsztituensek térbeli elrendeződése befolyásol. A hidroxilcsoport jelenléte a C4 pozícióban tovább bonyolítja a konformációs analízist, mivel intramolekuláris hidrogénkötések kialakulására ad lehetőséget. Ezek a konformációs sajátosságok döntő szerepet játszanak a molekula biológiai aktivitásában, mivel meghatározzák, hogy a molekula hogyan illeszkedik a célfehérje kötőhelyéhez.

Sztereoszelektív szintézis stratégiák

A (2R,4R)-4-hidroxipirrolidin-2-karbonsav enantiomertiszta formában történő előállítása kulcsfontosságú a gyógyszerészeti alkalmazásokhoz. Számos sztereoszelektív szintézis utat fejlesztettek ki, amelyek közül néhányat az alábbiakban ismertetünk.

Királis pool szintézis

A királis pool szintézis olyan természetes eredetű, enantiomertiszta vegyületekből indul ki, amelyek már rendelkeznek a kívánt sztereocentrumokkal. A (2R,4R)-4-hidroxiprolin szintézise gyakran indul ki könnyen hozzáférhető aminosavakból vagy cukrokból. Egy lehetséges megközelítés a D-aminosavakból kiinduló szintézis, ahol a megfelelő sztereokémiát enzimatikus vagy kémiai átalakításokkal alakítják ki.

Aszimmetrikus katalízis

Az aszimmetrikus katalízis során királis katalizátorokat alkalmaznak prokirális szubsztrátok szelektív átalakítására a kívánt sztereoizomerré. Ez a módszer rendkívül hatékony lehet, és magas enantiomer felesleget (e.e.) eredményezhet. A 4-oxo-prolin származékok aszimmetrikus redukciója egy gyakori stratégia a 4-hidroxiprolin izomerek előállítására.

Enzimatikus rezolválás

Az enzimatikus rezolválás során enzimeket, például lipázokat vagy proteázokat, használnak egy racém elegy egyik enantiomerjének szelektív átalakítására.[4] Ez a módszer lehetővé teszi a kívánt enantiomer elválasztását a nem kívánttól. Például a Candida antarctica lipáz B (CALB) hatékonynak bizonyult a 4-hidroxi-1,2-pirrolidindikarbonsav-dimetil-észterek diasztereomer elegyeinek rezolválására, így cisz-4-hidroxi-D-prolint vagy transz-4-hidroxi-L-prolint eredményezve magas diasztereomer felesleggel.[4]

Kemoenzimatikus szintézis

A kemoenzimatikus szintézis a kémiai és enzimatikus lépéseket ötvözi a célmolekula hatékony és szelektív előállítása érdekében. Ez a megközelítés kihasználja mind a kémiai szintézis sokoldalúságát, mind az enzimek nagyfokú szelektivitását.[4]

Kísérleti protokoll: (2R,4R)-4-hidroxipirrolidin-2-karbonsav szintézise királis epoxidból

Ez a protokoll egy lehetséges szintetikus utat vázol fel a (2R,4R)-4-hidroxiprolin előállítására (S)-epiklórhidrinből kiindulva.[6]

-

N-védett glicin-észter szintézise: Védje a glicin amino- és karboxilcsoportját megfelelő védőcsoportokkal (pl. benzil és etil).

-

Epoxid gyűrűnyitás: Reagáltassa az N-védett glicin-észtert (S)-epiklórhidrinnel bázis jelenlétében. Ez a lépés egy királis amino-alkoholt eredményez.

-

Ciklizáció: A gyűrűzárást egy 5-exo-tet ciklizációs reakcióval valósítják meg, amely a pirrolidin gyűrűt hozza létre. A reakció diasztereoszelektivitását a kelát-kontrollált átmeneti állapot biztosítja.[6]

-

Védőcsoportok eltávolítása: A védőcsoportokat a megfelelő körülmények között (pl. hidrogénezéssel) távolítsa el, hogy a (2R,4R)-4-hidroxipirrolidin-2-karbonsavat kapja.

Szintézis folyamatábra